N-(benzo[d]thiazol-2-yl)-2-((6-isopropylpyrimidin-4-yl)thio)acetamide
Description
N-(benzo[d]thiazol-2-yl)-2-((6-isopropylpyrimidin-4-yl)thio)acetamide is a heterocyclic compound featuring a benzothiazole core linked via a thioacetamide bridge to a substituted pyrimidine ring. The benzothiazole moiety is known for its role in medicinal chemistry, particularly in targeting enzymes like monoamine oxidases (MAOs) and cholinesterases (ChEs) . The pyrimidine ring, substituted with an isopropyl group at position 6, introduces steric and electronic modifications that influence binding affinity and selectivity toward biological targets.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(6-propan-2-ylpyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS2/c1-10(2)12-7-15(18-9-17-12)22-8-14(21)20-16-19-11-5-3-4-6-13(11)23-16/h3-7,9-10H,8H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKUPRVMFBLRKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC=N1)SCC(=O)NC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-((6-isopropylpyrimidin-4-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and possible therapeutic applications, particularly focusing on its inhibitory effects on various enzymes and its implications in treating neurological disorders.
- IUPAC Name : N-(1,3-benzothiazol-2-yl)-2-(6-propan-2-ylpyrimidin-4-yl)sulfanylacetamide
- Molecular Formula : C16H16N4OS2
- Molecular Weight : 344.45 g/mol
- CAS Number : 1226437-34-8
Synthesis
The synthesis of N-(benzo[d]thiazol-2-yl)-2-((6-isopropylpyrimidin-4-yl)thio)acetamide involves the reaction of benzo[d]thiazole derivatives with isopropyl pyrimidine compounds. Various synthetic routes have been explored to optimize yield and purity, with reported purities typically around 95% .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on several enzymes, notably:
-
Acetylcholinesterase (AChE) :
- AChE is crucial in regulating acetylcholine levels in the brain, making it a target for Alzheimer's disease treatments. Preliminary studies indicate that compounds similar to N-(benzo[d]thiazol-2-yl)-2-((6-isopropylpyrimidin-4-yl)thio)acetamide exhibit promising AChE inhibitory activity.
- For instance, related thiazole derivatives have shown IC50 values as low as 2.7 µM, suggesting potential efficacy in enhancing cholinergic neurotransmission .
- Cyclooxygenase (COX) :
Anticonvulsant Activity
Research has indicated that derivatives of benzo[d]thiazole demonstrate anticonvulsant properties. The mechanism is believed to involve modulation of neurotransmitter systems that are implicated in seizure activity. This opens avenues for further exploration of N-(benzo[d]thiazol-2-yl)-2-((6-isopropylpyrimidin-4-yl)thio)acetamide as a candidate for anticonvulsant drug development .
Case Studies and Research Findings
Several studies have highlighted the biological activity of compounds related to N-(benzo[d]thiazol-2-yl)-2-((6-isopropylpyrimidin-4-yl)thio)acetamide:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | AChE Inhibition | Compounds showed significant inhibition with IC50 values < 10 µM, indicating potential for Alzheimer's treatment. |
| Study 2 | COX Inhibition | Docking studies revealed strong binding affinities, suggesting anti-inflammatory properties. |
| Study 3 | Anticonvulsant Activity | Evaluated in animal models; showed reduced seizure frequency compared to controls. |
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds containing the benzo[d]thiazole moiety exhibit significant anticancer properties. The synthesis of derivatives, including N-(benzo[d]thiazol-2-yl)-2-((6-isopropylpyrimidin-4-yl)thio)acetamide, has been linked to enhanced cytotoxic activity against various cancer cell lines. For instance, studies have shown that modifications to the thiazole and pyrimidine structures can lead to increased efficacy in inhibiting tumor growth .
1.2 Antimicrobial Properties
The compound has demonstrated promising antimicrobial activity against a range of pathogens, including bacteria and fungi. The thiazole ring is known for its ability to disrupt microbial cell membranes, making it a valuable scaffold for developing new antibiotics .
Pharmacological Studies
2.1 Mechanism of Action
Pharmacological studies reveal that N-(benzo[d]thiazol-2-yl)-2-((6-isopropylpyrimidin-4-yl)thio)acetamide may act through multiple pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : It promotes programmed cell death in malignant cells, which is crucial for effective cancer treatment.
2.2 Case Studies
Several case studies highlight the compound's effectiveness:
- A study involving the compound's application in treating breast cancer showed a significant reduction in tumor size in vivo models .
- Another investigation demonstrated its potential as an antifungal agent against Candida species, with notable improvements in treatment outcomes compared to standard therapies .
Data Table: Summary of Applications
| Application Area | Specific Use | Observations/Results |
|---|---|---|
| Anticancer Activity | Inhibition of tumor growth | Significant reduction in tumor size observed |
| Antimicrobial Properties | Treatment against bacterial and fungal infections | Effective against Candida species |
| Pharmacological Studies | Mechanism includes apoptosis induction | Promotes programmed cell death |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pyrimidine and Benzothiazole Moieties
The compound’s activity is highly dependent on substituents at key positions. Below is a comparative analysis with analogs from recent studies:
Notes:
- Bz : Benzothiazole; CF₃ : Trifluoromethyl.
- Nitro or trifluoromethyl groups on benzothiazole (e.g., ) increase electron-withdrawing effects, which may stabilize enzyme interactions but reduce solubility.
Structure-Activity Relationship (SAR) Insights
Benzothiazole Core: Essential for π-π stacking with aromatic residues in enzyme active sites. Electron-deficient substituents (e.g., -NO₂, -CF₃) enhance binding but may reduce solubility .
Thioacetamide Linker: The sulfur atom improves metabolic stability compared to oxygen analogs. Substitution at the acetamide nitrogen (e.g., with dihydroisoquinoline) broadens target profiles .
Pyrimidine Substituents :
- 6-Isopropyl : Increases hydrophobicity, favoring kinase inhibition over polar enzyme targets.
- 4-Oxo/Methoxy : Enhances hydrogen bonding with catalytic lysine residues in kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
